(3-Bromo-4-fluorophenyl)boronic acid

acidity protodeboronation diol binding

Inconsistent isomer supply often compromises lead optimization timelines. (3-Bromo-4-fluorophenyl)boronic acid (CAS 1092533-91-9) provides the unique meta-bromo/para-fluoro substitution required for validated pharmacophores: • Directly installs the privileged fragment found in PKCα (Ki 2.66 nM) and IDO1 (IC₅₀ 7.1 nM) inhibitors. • Orthogonal C-Br/C-F bonds enable stepwise sequential derivatization (Suzuki then Ni-catalyzed fluoride activation). • pKa ~7.24 ensures robust transmetallation at scale with minimal protodeboronation. Supplied as 98% purity solid in ambient-stable packaging.

Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
CAS No. 1092533-91-9
Cat. No. B1523258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-fluorophenyl)boronic acid
CAS1092533-91-9
Molecular FormulaC6H5BBrFO2
Molecular Weight218.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)Br)(O)O
InChIInChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
InChIKeyBSJYNLUOXHQGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-fluorophenyl)boronic acid: Strategic Building Block


(3‑Bromo‑4‑fluorophenyl)boronic acid (CAS 1092533‑91‑9) is a dihalogenated arylboronic acid containing bromine at the 3‑position and fluorine at the 4‑position of the phenyl ring. It belongs to the class of monosubstituted phenylboronic acids widely employed in Suzuki–Miyaura cross‑coupling reactions to construct biaryl architectures prevalent in pharmaceuticals and agrochemicals [1]. The 3‑bromo‑4‑fluorophenyl fragment appears in several potent kinase and IDO1 inhibitors, underscoring its value as a privileged fragment for drug‑discovery campaigns [2]. Typical commercial purity ranges from 95 % to 98 % .

Suzuki–Miyaura coupling. Directly installs the privileged 3-bromo-4-fluorophenyl fragment into biaryl architectures.
Sequential functionalization. Orthogonal C–Br and C–F handles support step-wise Pd/Ni-catalyzed cross-coupling strategies.
Drug-discovery campaigns. Building block for kinase and IDO1 inhibitor programs; reported fragment context.Reported fragment context; requires project-specific validation.

(3-Bromo-4-fluorophenyl)boronic acid: Uniqueness Over Generic Analogs


Although many halogenated phenylboronic acids are commercially available, their electronic and steric properties differ markedly, leading to divergent reactivities and biological outcomes. The combination of a meta‑bromo and a para‑fluoro substituent creates a unique electronic push–pull system that is absent in the regioisomeric (4‑bromo‑3‑fluorophenyl)boronic acid or in mono‑substituted analogs such as (3‑bromophenyl)boronic acid or (4‑fluorophenyl)boronic acid. These differences manifest in at least three critical dimensions: (i) the acidity (pKa) of the boronic acid, which governs diol‑binding affinity and aqueous speciation in sensor applications; (ii) the rate of protodeboronation under basic coupling conditions; and (iii) the pharmacokinetic and potency profile of the final drug‑like molecule when the 3‑bromo‑4‑fluorophenyl fragment is installed. Consequently, substituting one dihalogenated isomer for another without adjusting reaction parameters or re‑evaluating biological activity can erode yield, selectivity, and reproducibility [1].

Electronic Mismatch
The 3-bromo-4-fluoro push–pull system is absent in regioisomers (e.g., 4-bromo-3-fluoro) or mono-halogenated analogs. Reactivity and pKa may shift significantly, altering coupling efficiency and sensor response.
Stability-Profile Mismatch
Para-fluoro substitution places this compound in an intermediate protodeboronation tier. Non-fluorinated analogs offer higher stability, while ortho-fluoro isomers may lead to substantial yield loss; class-level inference requires parameter re-optimization.
Fragment-Outcome Mismatch
Des-bromo or des-fluoro analogs produce different SAR profiles. Using an alternative building block with a different halogen pattern may require de-novo exploration, adding time and cost to lead optimization.

(3-Bromo-4-fluorophenyl)boronic acid: Comparative Evidence


Acidity (pKa) Comparison Across Regioisomers

The predicted pKa of (3‑bromo‑4‑fluorophenyl)boronic acid is **7.24 ± 0.10**, while its regioisomer (4‑bromo‑3‑fluorophenyl)boronic acid exhibits a predicted pKa of **8.12 ± 0.58** . Although both are predicted values, the approximately 0.9 log unit difference indicates that the 3‑bromo‑4‑fluoro isomer is a stronger acid. A lower pKa favors boronate‑anion formation at physiological pH, which can enhance binding to diol‑containing biomolecules and alter the pH‑dependent speciation profile in sensor or drug‑delivery applications.

Acidity (pKa)
Data to verify
ΔpKa ≈ –0.88 vs. regioisomer
Target pKa = 7.24 ± 0.10
Comparator pKa = 8.12 ± 0.58
Supports pH-dependent sensor design and boronate-anion binding context.
Predicted values; experimental validation recommended.
acidity protodeboronation diol binding

Protodeboronation Stability: Fluorinated vs Non-Fluorinated

Fluorinated arylboronic acids are generally more susceptible to base‑catalyzed protodeboronation than their non‑fluorinated counterparts. For mono‑fluorinated phenylboronic acids, the protodeboronation rate decreases in the order **ortho > para > meta** [1]. In (3‑bromo‑4‑fluorophenyl)boronic acid, the fluorine is para to the boronic acid, placing it in the intermediate‑stability tier. By contrast, the non‑fluorinated (3‑bromophenyl)boronic acid is significantly more stable under basic conditions, while the 2‑fluoro‑substituted isomer would be substantially less stable. Quantitative half‑life data for the exact compound are not yet reported, but the class‑level trend is well established.

Protodeboronation Stability
Class-level
Para-fluoro → intermediate liability
Trend: ortho-F > para-F > meta-F > H
Balances electronic activation against protodeboronation risk in scale-up.
Class-level inference; quantitative half-life not yet reported for target compound.
protodeboronation cross‑coupling stability

Fragment Bioactivity: Kinase and IDO1 Inhibition

The 3‑bromo‑4‑fluorophenyl motif, which can be directly installed via (3‑bromo‑4‑fluorophenyl)boronic acid, appears in several high‑potency inhibitors. For instance, compound CHEMBL488498 (containing a 3‑bromo‑4‑fluorobenzylidene moiety) displaces [³H]PDBu from mouse PKCα with a **Ki of 2.66 nM** [1]. Similarly, the IDO1 inhibitor IDO‑IN‑1 (which incorporates a 3‑bromo‑4‑fluoroaniline‑derived fragment) exhibits an **enzymatic IC₅₀ of 72 nM** and a cellular IC₅₀ of 7.1 nM [2]. In contrast, the des‑bromo or des‑fluoro analogs of these compounds show substantially reduced potency (class‑level SAR observation), highlighting the synergistic contribution of both halogen substituents.

Fragment Bioactivity
Head-to-head
PKCα Ki = 2.66 nM
IDO1 IC₅₀ = 72 nM (enz.), 7.1 nM (cell)
Supports installation of a validated fragment for kinase and IDO1 inhibitor programs.
Des-halogen SAR trend reported; requires project-specific confirmation.
kinase inhibition IDO1 drug discovery

Regiochemical Orthogonality: Sequential Functionalization

The specific 3‑bromo‑4‑fluoro arrangement provides orthogonal handles for sequential functionalization. The aryl bromide can undergo Suzuki, Sonogashira, or Buchwald–Hartwig coupling first, while the aryl fluoride can be activated in a subsequent nickel‑catalyzed cross‑coupling step [1]. This is in contrast to the 4‑bromo‑3‑fluoro isomer, where the bromide is para to the boronic acid and may exhibit different reactivity in nickel‑catalyzed systems. No direct head‑to‑head yield study comparing the two regioisomers in sequential coupling was identified, but the synthetic strategy is established in the literature.

Regiochemical Orthogonality
Supporting evidence
Sequential Pd (C–Br) then Ni (C–F) coupling feasible
Streamlines complex molecule synthesis; reduces protection/deprotection steps.
No head-to-head yield study vs. regioisomer identified; strategy is literature-established.
orthogonal reactivity sequential coupling site‑selectivity

Lipophilicity and Drug-Like Properties

The predicted LogD (pH 7.4) of (3‑bromo‑4‑fluorophenyl)boronic acid is **2.55**, with a LogP of **2.57** [1]. Compared with (3‑bromo‑4‑chlorophenyl)boronic acid (calculated LogP ≈ 2.9, MW = 235.27 g mol⁻¹) , the fluoro‑substituted analog is markedly less lipophilic. In drug discovery, lower lipophilicity is generally associated with reduced off‑target binding and improved metabolic stability, making the 3‑bromo‑4‑fluoro substitution pattern more attractive than the 3‑bromo‑4‑chloro analog for lead optimization.

Lipophilicity
Data to verify
ΔLogP ≈ –0.33 vs. chloro analog
Target LogD₇.₄ = 2.55; LogP = 2.57
Supports ADME property optimization in drug-discovery campaigns.
Predicted values; experimental confirmation advised.
lipophilicity LogD ADME

(3-Bromo-4-fluorophenyl)boronic acid: Optimal Application Scenarios


Medicinal Chemistry: Privileged Fragment for Kinase/IDO1 Inhibitors

The 3‑bromo‑4‑fluorophenyl group is a validated pharmacophore in multiple high‑potency inhibitors (PKCα Ki = 2.66 nM; IDO1 cellular IC₅₀ = 7.1 nM) [1][2]. Using (3‑bromo‑4‑fluorophenyl)boronic acid in a Suzuki–Miyaura coupling directly installs this fragment, enabling medicinal chemistry teams to rapidly generate lead series without custom synthesis of the boronic acid. The lower LogD of the fluoro‑substituted analog (2.55 vs ∼2.9 for the chloro analog) further supports its selection for optimizing ADME properties [3].

Site-Selective Cross-Coupling for Complex Molecules

The orthogonality of the C–Br and C–F bonds in the 3‑bromo‑4‑fluoro substitution pattern enables step‑wise Pd‑catalyzed (Suzuki, Sonogashira) coupling at the bromide position followed by Ni‑catalyzed activation of the fluoride [4]. This regiochemical arrangement is preferred over the 4‑bromo‑3‑fluoro isomer for synthetic routes requiring predictable, sequential derivatization, reducing the number of protection/deprotection steps and improving overall yield efficiency.

Boronic Acid Sensors and Carbohydrate-Responsive Materials

The predicted pKa of 7.24 for (3‑bromo‑4‑fluorophenyl)boronic acid places its boronate‑anion equilibrium within the physiologically relevant pH range (∼0.9 units lower than the 4‑bromo‑3‑fluoro isomer) . This makes it a suitable candidate for glucose‑sensing hydrogels and stimuli‑responsive drug‑delivery systems where efficient diol binding at pH 7.4 is required. Researchers should procure the 3‑bromo‑4‑fluoro isomer specifically to achieve the desired pH‑responsive window.

Large-Scale Coupling: Balanced Reactivity and Stability

In process chemistry, the para‑fluoro substituent provides electronic activation for efficient transmetallation while avoiding the severe protodeboronation liability associated with ortho‑fluorinated boronic acids [5]. (3‑Bromo‑4‑fluorophenyl)boronic acid thus occupies a 'sweet spot' for scale‑up: more reactive than non‑fluorinated phenylboronic acids but significantly more stable than 2‑fluoro‑substituted analogs, enabling robust, high‑yielding coupling without specialized precatalysts.

Application
Selection Property
Validation Focus
Kinase / IDO1 Inhibitor Programs
Privileged fragment installation
Target engagement and potency confirmation
Complex Molecule Synthesis
Orthogonal C–Br / C–F handles
Sequential coupling efficiency and regiochemical fidelity
Boronic Acid Sensors
pKa near physiological range
Diol-binding response at pH 7.4
Large-Scale Coupling
Balanced reactivity-stability profile
Protodeboronation rate and yield robustness

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